BenchChemオンラインストアへようこそ!

9-Fluoro-11,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate

Stereochemistry Glucocorticoid Receptor Pharmaceutical Intermediate

9-Fluoro-11,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate (CAS 7793-38-6) is a synthetic corticosteroid belonging to the 9α-fluorinated pregnane series, structurally derived from prednisolone by 9α-fluorination and acetylation at the 21-hydroxyl position. This compound is widely recognized as a key intermediate in the industrial synthesis of dexamethasone (designated 地米还原物 in Chinese pharmaceutical literature) and serves as a research tool for glucocorticoid receptor binding and metabolic studies.

Molecular Formula C23H29FO6
Molecular Weight 420.5 g/mol
CAS No. 7793-38-6
Cat. No. B1592770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Fluoro-11,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate
CAS7793-38-6
Molecular FormulaC23H29FO6
Molecular Weight420.5 g/mol
Structural Identifiers
SMILESCC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)O
InChIInChI=1S/C23H29FO6/c1-13(25)30-12-19(28)22(29)9-7-16-17-5-4-14-10-15(26)6-8-20(14,2)23(17,24)18(27)11-21(16,22)3/h6,8,10,16-18,27,29H,4-5,7,9,11-12H2,1-3H3/t16-,17-,18?,20-,21-,22-,23-/m0/s1
InChIKeyZOCUOMKMBMEYQV-NEZUNNADSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Fluoro-11,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate (CAS 7793-38-6): A Corticosteroid Intermediate with Distinct Stereochemical and Functional Identity


9-Fluoro-11,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate (CAS 7793-38-6) is a synthetic corticosteroid belonging to the 9α-fluorinated pregnane series, structurally derived from prednisolone by 9α-fluorination and acetylation at the 21-hydroxyl position . This compound is widely recognized as a key intermediate in the industrial synthesis of dexamethasone (designated 地米还原物 in Chinese pharmaceutical literature) and serves as a research tool for glucocorticoid receptor binding and metabolic studies . Unlike its stereochemically defined analog Isoflupredone Acetate (CAS 338-98-7), the commercially supplied CAS 7793-38-6 typically possesses undefined stereochemistry at the C11 position, existing as a mixture of 11-epimers .

Why Generic Corticosteroid Substitution Fails for 9-Fluoroprednisolone 21-Acetate (CAS 7793-38-6)


Corticosteroids that appear structurally similar can exhibit profound differences in glucocorticoid and mineralocorticoid potency due to subtle modifications at positions 9α, 11β, and 21. The 11β-hydroxy configuration is essential for high-affinity glucocorticoid receptor binding and anti-inflammatory activity, and its absence or epimerization dramatically reduces efficacy [1]. The 9α-fluoro substituent enhances both glucocorticoid and mineralocorticoid activity while simultaneously retarding metabolic inactivation by 11β-hydroxysteroid dehydrogenase [1]. The 21-acetate ester serves as a prodrug moiety that modulates solubility, absorption, and first-pass metabolism . Consequently, substituting 9-Fluoro-11,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate with prednisolone acetate, dexamethasone acetate, or the non-esterified 9-fluoroprednisolone alcohol can yield markedly different pharmacological profiles, compromising experimental reproducibility, analytical accuracy, and regulatory compliance.

Quantitative Differentiation Evidence for CAS 7793-38-6 Versus Closest Analogs


C11 Stereochemical Identity: Epimer Mixture (7793-38-6) vs. Pure 11β-Epimer (Isoflupredone Acetate, CAS 338-98-7)

CAS 7793-38-6 is supplied with undefined stereochemistry at the C11 position, resulting in a mixture of 11α- and 11β-epimers, as evidenced by the absence of a stereochemical descriptor at C11 in vendor structural data . In contrast, Isoflupredone Acetate (CAS 338-98-7) is the stereochemically pure 11β-epimer, as defined by the USP monograph [1]. The 11β-hydroxy configuration is essential for glucocorticoid receptor binding and anti-inflammatory activity; the 11α-epimer exhibits negligible receptor engagement [2].

Stereochemistry Glucocorticoid Receptor Pharmaceutical Intermediate

Glucocorticoid and Mineralocorticoid Potency: 5-Fold and 31-Fold Enhancement Over Prednisolone

The 9α-fluoroprednisolone alcohol (isoflupredone), the pharmacologically active moiety released upon hydrolysis of the 21-acetate ester, exhibits a relative glucocorticoid activity of 25 and relative mineralocorticoid activity of 25, as listed in the MSD Veterinary Manual potency classification [1]. In comparison, prednisolone has a glucocorticoid activity of 5 and mineralocorticoid activity of 0.8 [1]. This represents a 5-fold greater glucocorticoid potency (25 vs. 5) and a 31-fold greater mineralocorticoid potency (25 vs. 0.8) [1]. The acetate prodrug (CAS 7793-38-6) is rapidly hydrolyzed in vivo to the active alcohol, delivering similar potency enhancement [2].

Corticosteroid Potency Glucocorticoid Mineralocorticoid

Defined Industrial Role: Dexamethasone Synthesis Intermediate (地米还原物) vs. Finished Veterinary Drug Substance

CAS 7793-38-6 is cataloged in Chinese chemical supplier databases as 地米还原物 (Dexamethasone Reduced Form), confirming its established role as a key intermediate in the multi-step industrial synthesis of dexamethasone . In contrast, Isoflupredone Acetate (CAS 338-98-7) is manufactured as a finished veterinary drug substance (formerly Predef 2X, Zoetis) for direct formulation into injectable dosage forms [1]. This distinction is reflected in purity specifications: 7793-38-6 is typically supplied at ~95% purity suitable for further chemical transformation , while Isoflupredone Acetate conforms to USP monograph purity of 97.0%–103.0% [1].

Pharmaceutical Intermediate Dexamethasone Synthesis Supply Chain

Certified Analytical Reference Specifications: USP Isoflupredone Acetate RS vs. Non-Pharmacopoeial CAS 7793-38-6

The USP monograph for Isoflupredone Acetate RS specifies critical certified analytical parameters: absorptivity at 240 nm must fall between 35.0 and 38.0, specific optical rotation must be between +110° and +120° (10 mg/mL in dioxane), and purity must be 97.0%–103.0% on the dried basis [1]. In contrast, CAS 7793-38-6 is not a pharmacopoeial reference standard and carries no certified absorptivity or optical rotation specifications; vendor documentation provides only a basic purity estimate of ~95% .

Analytical Reference Standard USP Monograph Method Validation

Documented Mineralocorticoid Toxicity: Hypokalemia Induction Confirmed In Vivo

A 2025 pharmacokinetic study of a single intramuscular dose (20 mg) of isoflupredone acetate in horses demonstrated significant serum potassium reduction (hypokalemia) and increased urinary fractional excretion of potassium [1]. The mineralocorticoid potency of 9α-fluoroprednisolone (relative activity 25) is 31-fold greater than that of prednisolone (relative activity 0.8) [2]. Earlier bovine studies corroborate this finding: isoflupredone acetate increased the frequency of severe hypokalemia in healthy dairy cows [3]. In contrast, prednisolone acetate and dexamethasone acetate exhibit negligible mineralocorticoid activity and are not associated with clinically significant hypokalemia at therapeutic doses [2].

Mineralocorticoid Activity Hypokalemia Electrolyte Homeostasis

Optimal Application Scenarios for 9-Fluoro-11,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate (CAS 7793-38-6)


Large-Scale Dexamethasone Active Pharmaceutical Ingredient (API) Manufacturing

CAS 7793-38-6 is the established intermediate (地米还原物) for industrial dexamethasone synthesis, where the C16-methyl group is introduced subsequent to reduction of the 11-keto precursor. Procurement of this compound at technical grade purity (~95%) is cost-optimized for onward chemical transformation, as final purity is achieved through downstream purification steps . This application leverages the compound's epimer mixture at C11, which is resolved or rendered irrelevant after C16-methylation in the dexamethasone pathway .

Preclinical In Vivo Studies Investigating Mineralocorticoid-Mediated Electrolyte Disturbances

The 31-fold higher mineralocorticoid activity of 9-fluoroprednisolone acetate relative to prednisolone makes it a valuable tool compound for studying corticosteroid-induced hypokalemia, renal potassium wasting, and related cardiovascular sequelae in large-animal models (equine, bovine) [1]. The confirmed hypokalemia induction at clinically relevant doses (20 mg IM in horses) provides a robust positive control for electrolyte-focused pharmacodynamic studies [2].

Corticosteroid Structure-Activity Relationship (SAR) and Receptor Selectivity Profiling

The unique combination of 9α-fluoro substitution and 21-acetate esterification in CAS 7793-38-6 enables SAR studies dissecting the contributions of 9α-halogenation to glucocorticoid vs. mineralocorticoid receptor selectivity, metabolic stability (resistance to 11β-HSD oxidation), and hepatic first-pass effects [3]. The epimer mixture may be fractionated to isolate 11β- and 11α-epimers for head-to-head receptor binding comparisons [3].

Quote Request

Request a Quote for 9-Fluoro-11,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.